molecular formula C20H34O3 B1231677 Plaunotol M-5 CAS No. 95310-63-7

Plaunotol M-5

Cat. No.: B1231677
CAS No.: 95310-63-7
M. Wt: 322.5 g/mol
InChI Key: OVVTVTNNTXBTMP-HVFGMAQXSA-N
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Description

Classification of Plaunotol (B1678519) within Acyclic Diterpenoids

Diterpenoids are categorized based on their carbon skeleton, which can be acyclic (open-chain) or cyclic (containing one or more rings). jmb.or.kr Plaunotol is classified as an acyclic diterpenoid, specifically an alcohol derivative of geranylgeraniol (B1671449). researchgate.netebi.ac.uk This structural classification is fundamental as it influences the compound's physical and chemical properties, including its polarity and how it interacts with biological systems. Acyclic diterpenoids like plaunotol are relatively less common in plants compared to their cyclic counterparts but exhibit important biological functions. jmb.or.kr

Derivatization Strategies and Analogue Development in Natural Product Research

The chemical modification of natural products, a process known as derivatization, is a key strategy in medicinal chemistry. researcher.liferesearchgate.net It involves altering the structure of a parent compound to create analogues with potentially improved properties, such as enhanced efficacy, better stability, or reduced toxicity. nih.gov These strategies can range from simple reactions targeting specific functional groups to more complex synthetic routes. researchgate.net The development of derivatives allows for structure-activity relationship (SAR) studies, which are crucial for identifying the chemical features responsible for a compound's biological activity. nih.gov For instance, the synthesis of thiourea (B124793) and diol derivatives of plaunotol was undertaken to explore compounds with potentially high antibacterial activities. researchgate.netnih.gov Such synthetic efforts provide a "toolbox" of methods for creating diverse analogues for biological evaluation. nih.gov

Hydrophobicity Order of Plaunotol and its Derivatives
CompoundRelative Hydrophobicity
PlaunotolHighest
M-6High
Plaunotol M-5Medium
M-4Lowest

Significance of Preclinical Investigations in Understanding Natural Product Bioactivity

Preclinical studies are an indispensable phase in the evaluation of any potential therapeutic agent, including natural products and their derivatives like this compound. biopharmaservices.comppd.com These investigations, which encompass both in vitro (laboratory-based) and in vivo (animal) studies, are designed to assess the safety and efficacy of a compound before it can be considered for human trials. biopharmaservices.comppd.com For natural products, preclinical research helps to elucidate their mechanisms of action, identify potential toxicities, and establish a preliminary understanding of their pharmacokinetic and pharmacodynamic profiles. biopharmaservices.comnih.gov The evaluation of this compound and other derivatives in preclinical models, for example in assessing their antibacterial activity, provides the foundational data necessary to determine their potential for further development. ebi.ac.ukresearchgate.netppd.com This rigorous scientific evaluation is crucial for translating promising natural products into effective and safe therapeutic options. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95310-63-7

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(6Z,10E)-7-(hydroxymethyl)-3,11,15-trimethylhexadeca-6,10,14-trienoic acid

InChI

InChI=1S/C20H34O3/c1-16(2)8-5-9-17(3)10-6-12-19(15-21)13-7-11-18(4)14-20(22)23/h8,10,13,18,21H,5-7,9,11-12,14-15H2,1-4H3,(H,22,23)/b17-10+,19-13-

InChI Key

OVVTVTNNTXBTMP-HVFGMAQXSA-N

SMILES

CC(CCC=C(CCC=C(C)CCC=C(C)C)CO)CC(=O)O

Isomeric SMILES

CC(CC/C=C(/CC/C=C(\C)/CCC=C(C)C)\CO)CC(=O)O

Canonical SMILES

CC(CCC=C(CCC=C(C)CCC=C(C)C)CO)CC(=O)O

Synonyms

plaunotol M-5

Origin of Product

United States

Biosynthetic Pathways of Plaunotol and Enzymatic Characterization

Elucidation of Isoprenoid Precursor Origin via Deoxyxylulose Phosphate (B84403) (DXP) Pathway

The fundamental building blocks of plaunotol (B1678519), like all terpenoids, are five-carbon isoprene (B109036) units. In plants, two distinct pathways can produce these units: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP), or deoxyxylulose phosphate (DXP), pathway in the plastids. caister.com Studies involving the feeding of isotopically labeled glucose to C. stellatopilosus shoots have demonstrated that all four isoprene units of the plaunotol molecule are synthesized exclusively via the DXP pathway. researchgate.netscienceasia.org NMR analysis of the resulting plaunotol revealed a labeling pattern consistent with the DXP pathway, with no significant contribution from the MVA pathway. researchgate.netscienceasia.org This pathway is known to operate in chloroplasts for the formation of monoterpenoids, diterpenoids, and other plastidic isoprenoids. scienceasia.orgcore.ac.uk The accumulation of plaunotol itself has been localized to the chloroplasts within the palisade mesophyll cells of the leaves, further supporting the role of the plastid-localized DXP pathway. scienceasia.orgresearchgate.net

The DXP pathway initiates with the condensation of two primary metabolites derived from glycolysis: pyruvate (B1213749) (a three-carbon molecule) and D-glyceraldehyde 3-phosphate (a three-carbon molecule). core.ac.ukpsu.ac.th This initial reaction forms the first C5 intermediate of the pathway, 1-deoxy-D-xylulose 5-phosphate (DXP). psu.ac.th This process establishes the carbon backbone that, after several subsequent enzymatic steps, will be converted into isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal C5 precursors for all isoprenoids. caister.compsu.ac.th

The initial steps of the DXP pathway are catalyzed by specific enzymes that have been identified and characterized.

1-deoxy-D-xylulose-5-phosphate synthase (DXS): This enzyme catalyzes the first committed step of the pathway: the condensation of pyruvate and glyceraldehyde 3-phosphate to yield DXP. psu.ac.thresearchgate.net DXS is considered a key rate-limiting enzyme in the biosynthesis of plastidic isoprenoids. researchgate.netmdpi.com The enzyme requires thiamine (B1217682) pyrophosphate (TPP) and a divalent cation, such as Mg²⁺ or Mn²⁺, for its activity. psu.ac.thmdpi.com The gene encoding DXS (csdxs) has been cloned from C. stellatopilosus, and its expression has been shown to be active in young leaves where plaunotol synthesis occurs. researchgate.net

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR): Following its synthesis, DXP is converted to 2C-methyl-D-erythritol 4-phosphate (MEP) by DXR. psu.ac.thresearchgate.net This reaction involves an intramolecular rearrangement and a reduction step, requiring NADPH as a cofactor and a divalent cation like Mg²⁺, Mn²⁺, or Co²⁺. psu.ac.th

Role of Pyruvate and Glyceraldehyde-3-Phosphate in DXP Synthesis

Conversion of Geranylgeranyl Diphosphate (GGPP) to Geranylgeraniol (B1671449) (GGOH)

Following the synthesis of IPP and DMAPP via the DXP pathway, four isoprene units are condensed head-to-tail by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 intermediate, geranylgeranyl diphosphate (GGPP). researchgate.netresearchgate.net The next step in plaunotol biosynthesis is the dephosphorylation of GGPP to produce geranylgeraniol (GGOH). researchgate.netpsu.ac.thajol.info Time-course experiments using radiolabeled [1-³H]GGPP confirmed that GGPP is rapidly converted to GGOH, which then serves as the substrate for the final hydroxylation step. This conversion is catalyzed by a phosphatase enzyme. researchgate.netajol.info Further investigation has revealed that the formation of GGOH from GGPP proceeds through two successive monodephosphorylation reactions, indicating the involvement of a phosphatase rather than a diphosphatase. researchgate.netnih.gov

Enzymological studies on C. stellatopilosus leaves have identified and characterized the GGPP phosphatase activity responsible for converting GGPP to GGOH. The enzyme is a membrane-bound protein that can be solubilized from the 20,000g pellet fraction. researchgate.netresearchgate.netnih.gov Chromatographic separation of the solubilized enzyme preparation revealed two distinct peaks of activity, designated PI and PII. researchgate.netnih.gov

Both PI and PII utilize GGPP as their preferred substrate. nih.gov PI was identified as a tetrameric enzyme with a native molecular mass of approximately 232 kDa, composed of 58 kDa subunits. nih.gov In contrast, PII is a monomeric enzyme with a molecular mass in the range of 30-34 kDa. nih.gov A cDNA encoding a prenyl diphosphate phosphatase (CsPDP) of 33.6 kDa, which is phylogenetically related to the phosphatidic acid phosphatase (PAP) family, has been isolated from the plant and shown to catalyze the sequential dephosphorylation of GGPP to GGOH. nih.gov Both native phosphatases are Mg²⁺-independent and exhibit slightly acidic pH optima. nih.gov

Table 1: Biochemical Properties of GGPP Phosphatase Isoforms (PI and PII) from C. stellatopilosus

PropertyPhosphatase I (PI)Phosphatase II (PII)
StructureTetramerMonomer
Native Molecular Mass~232 kDa30-34 kDa
Subunit Molecular Mass~58 kDaN/A
Apparent Km for GGPP0.2 mM0.1 mM
pH Optimum6.0 - 6.56.5 - 7.0
Mg2+ RequirementIndependentIndependent
Inhibition by 1.0 mM CationsNot significantly affected by Zn2+, Mn2+, Co2+Strongly inhibited by Zn2+, Mn2+, Co2+
Data sourced from references nih.gov.

Terminal Hydroxylation Step in Plaunotol Biosynthesis

The final and committed step in the biosynthesis of plaunotol is the specific hydroxylation of geranylgeraniol (GGOH) at the C-18 position. psu.ac.th This reaction is catalyzed by the enzyme geranylgeraniol-18-hydroxylase, which converts GGOH into plaunotol. ajol.inforesearchgate.net This hydroxylation is highly specific to the acyclic diterpene GGOH. researchgate.net

Geranylgeraniol-18-hydroxylase has been identified as a cytochrome P450 monooxygenase (CYP), a class of enzymes commonly involved in the oxidative metabolism of secondary metabolites in plants. ajol.infoacademicjournals.org The gene encoding this enzyme in C. stellatopilosus has been identified and designated CYP97C27. ajol.infoscite.ai The gene encodes a protein of 471 amino acids with a predicted molecular weight of 53 kDa. scite.ai

Biochemical characterization using the microsomal fraction from C. stellatopilosus leaves has revealed key properties of the enzyme. ajol.infoajol.info The reaction requires both molecular oxygen and NADPH as a reducing co-substrate. ajol.infoacademicjournals.org The enzyme's identity as a cytochrome P450 is confirmed by its inhibition by carbon monoxide (CO), a characteristic feature of this enzyme superfamily, with the inhibition being partially reversible by white light. ajol.infoajol.info Furthermore, the enzyme activity is inhibited by known P450 inhibitors such as ancymidol, metyrapone, and miconazole. ajol.infoacademicjournals.orgajol.info Kinetic analysis demonstrated that the enzyme has a high affinity for its substrates. ajol.infoajol.info

Table 2: Kinetic and Inhibition Profile of Geranylgeraniol-18-Hydroxylase (CYP97C27)

ParameterValue
Apparent Km for GGOH0.8 µM
Apparent Km for NADPH53 µM
IC50 for Ancymidol428 µM
IC50 for Metyrapone65 µM
IC50 for Miconazole75 µM
IC50 for Potassium Cyanide66 µM
IC50 for Cytochrome c8 µM
Data sourced from references ajol.infoacademicjournals.orgajol.info.

Functional characterization of the recombinant CYP97C27 enzyme, co-expressed with its necessary redox partner NADPH-cytochrome P450 reductase (CPR I), confirmed its function by demonstrating the conversion of GGOH to plaunotol in the presence of NADPH. scite.ai

Role of Cytochrome P450 Monooxygenases in Diterpene Hydroxylation

The biosynthesis of Plaunotol, an acyclic diterpene alcohol, involves critical hydroxylation steps catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are essential for the functionalization of the diterpene skeleton. In the plant Croton stellatopilosus, the final step in Plaunotol biosynthesis is the C-18 hydroxylation of geranylgeraniol (GGOH). capes.gov.brpsu.ac.th This reaction is catalyzed by a specific P450 enzyme, geranylgeraniol-18-hydroxylase (GGOH-18-hydroxylase). capes.gov.bracademicjournals.org

Research has led to the identification and characterization of the P450 and its necessary redox partner, NADPH-cytochrome P450 reductase (CPR), from C. stellatopilosus leaves, which are active in Plaunotol biosynthesis. researchgate.net The P450 enzyme involved has been designated as CYP97C27. researchgate.netresearchgate.netajol.info This enzyme, in conjunction with its reductase partner, CPR I, facilitates the conversion of GGOH to Plaunotol. researchgate.net Functional characterization of these enzymes, expressed as recombinant proteins in Escherichia coli, confirmed that their simultaneous presence with the substrate GGOH and the coenzyme NADPH results in the formation of Plaunotol. researchgate.net

The expression levels of the transcripts for CYP97C27 and CPR I in C. stellatopilosus show a high correlation with the levels of other mRNAs for enzymes in the Plaunotol biosynthetic pathway. researchgate.net This correlation suggests that CYP97C27 and CPR I are indeed the key enzymes responsible for the terminal hydroxylation step. researchgate.net Biochemical studies have further characterized the GGOH-18-hydroxylase activity, which is found in the microsomal fraction of the plant cells. ajol.info The enzyme's activity is dependent on oxygen and NADPH and is inhibited by typical P450 inhibitors such as carbon monoxide, ancymidol, metyrapone, and miconazole, confirming its identity as a cytochrome P450 enzyme. researchgate.netajol.info

Interestingly, while attempting to isolate the GGOH-18-hydroxylase, another P450, designated CYP76F45, and its reductase partner, CPR I, were also isolated. researchgate.netnih.gov Functional analysis showed that these enzymes act as geraniol-8-hydroxylase (G8H), which is likely involved in the biosynthesis of monoterpenoid indole (B1671886) alkaloids in the plant, rather than Plaunotol. researchgate.netnih.gov This highlights the diversity of P450 enzymes within the same plant and the specificity required for different metabolic pathways.

Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for Plaunotol biosynthesis are localized within specific compartments of the plant cell, ensuring an efficient metabolic flux towards the final product. The entire biosynthetic pathway, starting from the initial precursors, is thought to occur within the plastids. psu.ac.th

The initial steps of the pathway utilize the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is known to operate in plastids, to produce the isoprene units. researchgate.netresearchgate.net The enzymes that catalyze the final steps, GGPP phosphatase and geranylgeraniol-18-hydroxylase, have been found in the 20,000 g pellet fraction of leaf extracts, which is believed to be part of the chloroplast membrane system. scienceasia.org The expression of genes encoding key enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 2C-methyl-D-erythritol 4-phosphate synthase (MEPS), and geranylgeranyl diphosphate synthase (GGPPS) is high in young, expanding leaves where Plaunotol synthesis is active. researchgate.net The presence of these gene transcripts in chloroplast-containing tissues further supports the localization of the biosynthetic machinery within these organelles. researchgate.net

Chloroplasts as Sites of Plaunotol Accumulation and Biosynthesis

Chloroplasts are not only the site of Plaunotol biosynthesis but also its primary accumulation site. psu.ac.thscienceasia.orgresearchgate.net In the leaves of C. stellatopilosus, Plaunotol is predominantly found in the palisade mesophyll cells. scienceasia.orgresearchgate.net Electron microscopy reveals that these cells are densely packed with chloroplasts which contain numerous oil globules. scienceasia.orgresearchgate.net

A quantitative analysis using TLC-densitometry showed that approximately 95% of the total Plaunotol content in the leaf is located in the palisade cells, with only about 5% in the spongy mesophyll cells. scienceasia.orgresearchgate.net Given that Plaunotol is a nonpolar, oily diterpenoid, these oil globules within the chloroplasts are considered the specific sites of its accumulation. psu.ac.thscienceasia.orgresearchgate.net This co-localization of biosynthesis and storage within the same organelle likely prevents potential toxicity to other cellular components and streamlines the metabolic process.

Biotechnological Approaches for Biosynthetic Pathway Elucidation and Manipulation

Biotechnological tools have been instrumental in unraveling the Plaunotol biosynthetic pathway and offer potential for its manipulation to enhance production. nih.govnih.gov The elucidation of the pathway has heavily relied on molecular cloning and functional expression of the involved genes in heterologous systems like E. coli and yeast. researchgate.netfrontiersin.org This approach allowed for the definitive identification of the functions of enzymes like CYP97C27 and CPR I. researchgate.net

Furthermore, strategies such as precursor feeding in callus cultures have been explored to enhance the production of pathway intermediates like geranylgeraniol (GGOH). researchgate.net For instance, the addition of sodium acetate (B1210297) and mevalonic acid lactone to callus cultures of C. stellatopilosus was found to increase GGOH production. researchgate.net However, Plaunotol itself was not detected in these cultures, possibly due to the absence of GGOH-18-hydroxylase activity or the lack of proper subcellular compartmentalization (chloroplasts) in undifferentiated callus cells. researchgate.net

Transcriptional analysis of pathway genes in different plant tissues and developmental stages has also been a key biotechnological approach. researchgate.net This has helped to correlate gene expression with Plaunotol accumulation, identifying rate-limiting steps and regulatory control points in the pathway, such as the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). mdpi.com These insights are crucial for developing metabolic engineering strategies aimed at increasing Plaunotol yield in either the native plant or in engineered microbial systems. nih.govfrontiersin.org

Chemical Synthesis and Structure Activity Relationship Sar Studies of Plaunotol Derivatives, Including M 5

Stereoselective Synthetic Methodologies for Plaunotol (B1678519) Analogues

The synthesis of plaunotol and its analogues has benefited from the development of efficient and highly stereoselective methods for constructing trisubstituted olefins. jst.go.jprsc.org A key challenge in synthesizing plaunotol, an acyclic diterpene alcohol, is controlling the geometry of the double bonds within its structure. jst.go.jpwikipedia.org

Researchers have successfully developed practical total syntheses of plaunotol using a Z-selective Wittig reaction. rsc.org This method involves the reaction of readily available aliphatic α-acetal ketones with triphenylphosphonium salts, which proceeds with excellent Z-selectivity. rsc.org Other stereoselective approaches that have been developed include the Horner-Wadsworth-Emmons reaction. jst.go.jp For the synthesis of the plaunotol 6E-isomer, an efficient and highly stereoselective Julia-type olefination has been reported, which utilizes a Lewis acidic system of CeCl₃·7H₂O and NaI. nih.gov These synthetic advancements have not only enabled the production of plaunotol itself but have also provided the foundation for creating a variety of its derivatives for further study. researchgate.netjst.go.jp

Design and Synthesis of Plaunotol Thiourea (B124793) and Diol Derivatives

In a search for compounds with high antibacterial activity against Helicobacter pylori, researchers designed and synthesized a series of plaunotol thiourea and diol derivatives. researchgate.netnih.gov These derivatives were synthesized regioselectively using established, effective synthetic routes for the parent compound, plaunotol. researchgate.netnih.gov

The synthesis of thiourea derivatives (compounds 2-4 in the cited research) and diol derivatives (compounds 6-10) was undertaken to explore how modifying the functional groups of plaunotol would affect its antibacterial properties. researchgate.netnih.gov The studies found that among the synthesized compounds, a C1-thiourea derivative, specifically the C1-phenethylthiourea derivative, was the most potent antibacterial agent against H. pylori. researchgate.net This highlights the importance of the thiourea moiety and the nature of its substituent in conferring potent bioactivity.

Comparative Analysis of Plaunotol, M-4, M-5, and M-6 Derivatives

Comparative studies were conducted to investigate the bactericidal effect of plaunotol against Helicobacter pylori alongside its derivatives M-4, M-5, and M-6. nih.govebi.ac.ukoup.com These studies revealed a clear structure-activity relationship, with plaunotol exhibiting the strongest bactericidal activity. nih.govoup.com

Plaunotol rapidly reduced the viability of H. pylori in vitro, causing cell lysis. nih.govebi.ac.uk Its bactericidal activity was found to be eightfold stronger than that of derivatives M-5 and M-6. nih.govebi.ac.ukoup.com The derivative M-4, which has the lowest hydrophobicity, showed no bactericidal activity. nih.govebi.ac.ukoup.com The bactericidal effects of these compounds were linked to their ability to interact with and disrupt liposomal membranes, suggesting their mechanism of action involves damaging the bacterial cell membrane. nih.govoup.com

CompoundRelative Bactericidal Activity against H. pylori
PlaunotolHighest Activity
M-68-fold lower than Plaunotol
M-58-fold lower than Plaunotol
M-4No Activity

Influence of Hydrophobicity on Biological Activity Profiles

The biological activity of plaunotol and its derivatives is strongly correlated with their hydrophobicity. nih.govebi.ac.ukoup.com The hydrophobicity of these compounds, as measured by the logarithm of the partition coefficient (log P), decreases in the order of plaunotol > M-6 > M-5 > M-4. nih.govoup.comresearchgate.net

The distinct log P values correspond directly to the observed bactericidal efficacy. oup.com Plaunotol, being the most hydrophobic compound with a log P of 4.7, demonstrated the most potent activity. oup.com The structural modifications in the derivatives account for the changes in hydrophobicity. oup.com For instance, the hydrophobicity of M-6 (log P 3.6) is lower than plaunotol due to the replacement of a hydroxyl side chain with a more polar carboxyl side chain. oup.com The hydrophobicity of M-5 (log P 3.4) is further reduced due to having one less double bond than M-6. oup.com M-4, a dicarboxylic acid, is the least hydrophobic derivative with a log P of 0.03 and correspondingly shows no bactericidal effect. nih.govoup.com This linear relationship between hydrophobicity and activity suggests that the interaction of these compounds with the bacterial cell membrane is a critical determinant of their biological function. oup.com

CompoundLog P ValueKey Structural Difference from Plaunotol
Plaunotol4.7Parent alcohol compound
M-63.6Hydroxyl side chain replaced with a carboxyl group
M-53.4Fewer double bonds compared to M-6
M-40.03Methyl side chain of M-6 replaced with a carboxyl group (dicarboxylic acid)

Molecular Mechanisms of Preclinical Pharmacological Activities of Plaunotol and Its Derivatives Relevant to M 5

Antimicrobial Activity

Plaunotol (B1678519) exhibits a significant bactericidal effect against a range of bacteria, a characteristic that is intrinsically linked to its interaction with the bacterial cell membrane. nih.govpatsnap.com This activity is not only potent but also rapid, often inducing substantial loss of bacterial viability within a short exposure time. nih.gov

The bacterium Helicobacter pylori is a primary target of plaunotol's antimicrobial action. wikipedia.org The compound's efficacy against this pathogen, which is strongly associated with gastritis and peptic ulcers, has been a focal point of research. nih.gov The mechanism is multifaceted, primarily involving the disruption of the bacterial cell membrane's integrity and function. nih.govebi.ac.uk

A primary mechanism of plaunotol against H. pylori is the alteration of its cell membrane fluidity and permeability. nih.govoup.com Plaunotol, being a lipophilic compound, readily incorporates into the bacterial cell membrane. oup.com This insertion leads to a significant increase in membrane fluidity. nih.govoup.com Spectroscopic studies using electron spin resonance have confirmed that plaunotol treatment leads to a more fluid membrane state in H. pylori. nih.govoup.com This increased fluidity is associated with a subsequent increase in membrane permeability. oup.comoup.com The disruption of the membrane's structural integrity allows for the leakage of intracellular components, such as 260 nm absorbing material, which is indicative of compromised membrane function. oup.comebi.ac.uk This change in fluidity and permeability is considered a key step in the bactericidal cascade initiated by plaunotol. oup.com

Following the initial increase in membrane permeability, plaunotol induces cell lysis and significant morphological changes in H. pylori. oup.comnih.gov The loss of membrane integrity leads to a rapid reduction in culture turbidity and a substantial decrease in viable bacterial counts. oup.comnih.gov Scanning electron microscopy has revealed that exposure to plaunotol causes the bacterial cells to undergo autolysis and become deformed. nih.gov This lytic effect is a direct consequence of the compromised cell membrane, which can no longer maintain the osmotic balance and structural shape of the bacterium. oup.com

The interaction of plaunotol and its derivatives with the phospholipids (B1166683) of the bacterial membrane is a critical determinant of their antimicrobial activity. oup.com The cell membrane of H. pylori is composed of phospholipids such as phosphatidylethanolamine (B1630911) (PE) and cardiolipin (B10847521) (CL). oup.com Studies using liposomal models prepared from these phospholipids have shown that plaunotol can disrupt these artificial membranes, causing the release of encapsulated glucose. oup.comnih.gov This effect is directly related to the bactericidal activity of plaunotol and its derivatives. oup.com The hydrophobicity of these compounds plays a crucial role, with more hydrophobic derivatives generally exhibiting stronger interactions with the phospholipid bilayer and consequently, greater bactericidal potency. oup.comnih.gov The bactericidal effect of plaunotol against H. pylori can be neutralized by the presence of these liposomes, further confirming the direct interaction with membrane phospholipids. oup.comebi.ac.uk

A significant aspect of plaunotol's potential as an antimicrobial agent is the low propensity for H. pylori to develop resistance. nih.govoup.com In vitro studies attempting to induce resistance through serial passage on media containing subinhibitory concentrations of plaunotol have been unsuccessful in selecting for resistant colonies. nih.govoup.com This is in stark contrast to other antimicrobials like metronidazole, to which H. pylori can develop resistance relatively easily. nih.govoup.com The proposed reason for this difficulty in resistance development is plaunotol's direct and disruptive mechanism of action on the cell membrane. nih.govebi.ac.ukoup.com By fluidizing and destroying the membrane, it targets a fundamental structural component of the bacterium, making it challenging for the organism to develop effective resistance mechanisms. nih.govoup.com

The bactericidal effects of plaunotol are not limited to H. pylori. It has also demonstrated activity against other bacterial species, including the Gram-positive bacteria Staphylococcus aureus and Streptococcus pneumoniae. nih.govoup.com The underlying mechanism is believed to be similar to that observed in H. pylori, involving an increase in membrane fluidity and permeability leading to cell death. nih.gov The susceptibility of these Gram-positive species to plaunotol highlights the compound's broad-spectrum potential. oup.com

The activity of plaunotol and its derivatives is closely linked to their hydrophobicity. oup.com This relationship suggests that the interaction with the cell membrane is a key factor across different bacterial species. For instance, plaunotol has shown antibacterial activity against S. aureus isolated from patients with atopic dermatitis. researchgate.net The effectiveness of terpene alcohols like plaunotol against S. aureus is influenced by the length of their aliphatic carbon chains, which affects their ability to disrupt the cell membrane. researchgate.net However, plaunotol has been found to be ineffective against certain Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govoup.com This is likely due to the more complex outer membrane of these bacteria, which can act as a barrier to hydrophobic compounds like plaunotol. oup.com

Table 1: Investigated Antimicrobial Activity of Plaunotol and its Derivative M-5

Feature Plaunotol M-5
Target Organism Helicobacter pylori Helicobacter pylori
Primary Mechanism Alteration of cell membrane fluidity and permeability Inferred to be similar to Plaunotol due to structural relation
Effect on Cell Induces cell lysis and deformity Inferred to be similar to Plaunotol
Molecular Interaction Interacts with membrane phospholipids (PE, CL) Inferred to interact with membrane phospholipids
Resistance Development Low propensity for resistance in H. pylori Not explicitly studied, but likely low
Activity vs. Other Bacteria Active against S. aureus, S. pneumoniae Less active than Plaunotol against H. pylori
Hydrophobicity High Lower than Plaunotol
Bactericidal Activity Strong Weaker than Plaunotol

This table is based on available research data and inferences drawn from the relationship between Plaunotol and its derivatives.

Interaction with Phospholipids within Bacterial Membranes

Synergistic Antibacterial Effects with Existing Antimicrobials

Plaunotol has demonstrated a noteworthy ability to work in concert with existing antibiotic agents, enhancing their efficacy against clinically relevant bacteria. This synergistic relationship is particularly evident in studies involving Helicobacter pylori, a bacterium linked to various gastric conditions.

Research has shown that plaunotol exhibits synergistic or additive effects when combined with antibiotics such as clarithromycin (B1669154) and amoxicillin (B794). In checkerboard titration assays, a combination of plaunotol and clarithromycin showed synergistic activity against 11 out of 14 tested H. pylori strains and additive activity against the remaining three. thaiscience.infonih.gov Similarly, when paired with amoxicillin, plaunotol demonstrated additive activity against 10 of the 14 strains. thaiscience.infonih.gov No antagonistic effects were observed in these combinations. thaiscience.infonih.gov

Time-kill assays further confirmed these findings, revealing synergistic activity between plaunotol and clarithromycin, and an additive effect with amoxicillin against the Sydney Strain (SS1) of H. pylori. thaiscience.infonih.gov The proposed mechanism for this synergy involves plaunotol's effect on the bacterial cell membrane. It is suggested that plaunotol increases the permeability and fluidity of the gram-positive bacterial membrane, which facilitates the entry of the antibiotic into the cell, thereby potentiating its antibacterial action. thaiscience.info This effect may be more pronounced with larger, hydrophobic molecules like clarithromycin. thaiscience.info

In vivo studies using a C57BL/6 mouse model infected with H. pylori also showed synergistic effects for both plaunotol-clarithromycin and plaunotol-amoxicillin combinations, allowing for a reduction in the effective dose of clarithromycin. thaiscience.info

Anti-cancer Activity

Beyond its antimicrobial properties, plaunotol has been investigated for its potential as an anti-cancer agent. Studies have revealed its ability to inhibit the growth of various cancer cell lines through the induction of programmed cell death, or apoptosis, and by interfering with the cell cycle.

Induction of Apoptosis in Cancer Cell Lines

Plaunotol has been shown to inhibit the proliferation of and induce apoptosis in a range of human cancer cell lines. thaiscience.infomdpi.com Laboratory studies have demonstrated its dose-dependent inhibitory effects on gastric cancer cell lines (MKN-45, MKN-74, and AZ-521), colon cancer cells (DLD1), and other human cancer cell lines including HeLa (cervical cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast cancer), and KB (oral cancer). mdpi.comnih.govresearchgate.netresearchgate.netaging-us.com The anti-proliferative activity is primarily attributed to the induction of apoptosis. mdpi.comresearchgate.netaging-us.com

The concentration of plaunotol required to inhibit the growth of these cancer cell lines by 50% (IC50) has been determined in various studies, highlighting its moderate anti-proliferative effects. thaiscience.infomdpi.com

Cancer Cell LineCell TypeIC50 Value (μM)Reference
MCF-7Breast Cancer62.25 ± 9.15 mdpi.com
HeLaCervical Cancer65.47 ± 6.39 mdpi.com
HT-29Colon Adenocarcinoma72.92 ± 5.73 mdpi.com
KBOral Cancer80.90 ± 3.48 mdpi.com

The induction of apoptosis by plaunotol is mediated through the activation of a cascade of enzymes known as caspases. oncotarget.com Research on gastric and colon cancer cell lines has confirmed that plaunotol treatment leads to the activation of key initiator and effector caspases. Specifically, the activation of caspase-8, caspase-9, and the executioner caspase-3 has been observed in cells undergoing plaunotol-induced apoptosis. nih.govresearchgate.netresearchgate.netaging-us.com The activation of these caspases is a critical step that leads to the dismantling of the cell. aging-us.com

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. oncotarget.comthieme-connect.com The activation of caspase-8 is a hallmark of the death receptor pathway, while the activation of caspase-9 is central to the mitochondrial pathway. oncotarget.com Studies on plaunotol's effect on cancer cells indicate that both pathways are engaged. The observed activation of both caspase-8 and caspase-9 suggests that plaunotol triggers apoptosis through a dual mechanism, involving signals from both cell surface death receptors and the mitochondria. researchgate.netaging-us.com This dual activation ensures a robust apoptotic response in the targeted cancer cells.

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic members (like BCL-2) and pro-apoptotic members (like BAX). The ratio of these proteins is a critical determinant of cell fate. Plaunotol has been shown to modulate the expression of these key apoptotic mediators.

In gastric cancer cells, plaunotol treatment led to an increased expression of the pro-apoptotic BAX protein, while the levels of anti-apoptotic proteins BCL-2 and Bcl-xL were not significantly changed. nih.govresearchgate.net In other studies involving HeLa, MCF-7, and HT-29 cell lines, analysis of the BCL-2 to BAX ratio suggested a significant induction of apoptosis by plaunotol. mdpi.com This shift in the balance towards pro-apoptotic proteins facilitates the release of mitochondrial factors that drive apoptosis. mdpi.comnih.gov

Furthermore, the activation of executioner caspases like caspase-3 leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP). aging-us.com Cleavage of PARP is a well-established marker of apoptosis. In studies with the DLD1 human colon cancer cell line, treatment with high doses of plaunotol resulted in PARP cleavage, confirming caspase-3 activation and the execution of the apoptotic program. aging-us.com

Apoptotic MediatorEffect of PlaunotolCancer Cell Line(s)Reference
BAXIncreased expressionGastric Cancer Cells nih.govresearchgate.net
BCL-2Expression not significantly affected / Ratio to BAX decreasedGastric, HeLa, MCF-7, HT-29 mdpi.comnih.govresearchgate.net
PARPCleavage observedDLD1 Colon Cancer aging-us.com
Involvement of Death Receptor and Mitochondrial-Dependent Pathways

Cell Cycle Regulation and Arrest Mechanisms

In addition to inducing apoptosis, anti-cancer agents can exert their effects by disrupting the cell cycle, a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer.

Evidence suggests that plaunotol can induce cell cycle arrest. In one study, a concentration of 75 μM of plaunotol was found to cause cell cycle arrest at the G0/G1 phase in cancer cells. The G1 phase is a critical checkpoint where the cell commits to DNA replication and division. thieme-connect.com Arresting cells in this phase prevents them from proliferating.

The mechanism of G1 arrest often involves the modulation of key regulatory proteins. The tumor suppressor protein p53 can activate the transcription of p21, a cyclin-dependent kinase (CDK) inhibitor. researchgate.netresearchgate.net The p21 protein then blocks the activity of CDK-cyclin complexes, which are necessary for the cell to progress from the G1 to the S phase. thieme-connect.com This inhibition leads to the hypophosphorylation of the retinoblastoma (Rb) protein, keeping it in an active state where it prevents the transcription of genes required for DNA synthesis, thereby enforcing the G1 arrest. researchgate.netthieme-connect.com While direct studies on plaunotol's effect on the p53-p21-Rb pathway are limited, research on the structurally similar isoprenoid, geranylgeranylacetone (GGA), showed that it induces G1 arrest in colon cancer cells by increasing the levels of p21 and another CDK inhibitor, p27, and decreasing levels of phosphorylated Rb. nih.gov This suggests a potential mechanism by which plaunotol may also regulate the cell cycle.

Cell Cycle Phase Specificity (e.g., G0/G1, G2/M, S)

The cell cycle is a fundamental process consisting of four main phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). khanacademy.orgnih.gov Cells can also enter a quiescent state known as G0. khanacademy.orgous-research.no Plaunotol's impact on cancer cells involves interference with this cycle. While specific studies on Plaunotol M-5's direct effects on each cell cycle phase are limited, research on plaunotol provides insights. Studies on various cancer cell lines indicate that plaunotol can induce an accumulation of cells in certain phases of the cell cycle, suggesting a mechanism that disrupts the normal progression of cell division. thaiscience.info This disruption is a key aspect of its anti-proliferative effects. The G1 phase is characterized by cell growth and synthesis of proteins needed for DNA replication. nih.gov The S phase is dedicated to the replication of DNA. khanacademy.org Following this, the G2 phase involves further growth and preparation for mitosis. khanacademy.org The M phase encompasses the division of the nucleus and cytoplasm to form two daughter cells. nih.gov

Effects on Cell Proliferation in Cancer Cell Lines

Plaunotol has been shown to inhibit the proliferation of various human cancer cell lines in a dose-dependent manner. thaiscience.infonih.gov This anti-proliferative activity is a cornerstone of its potential as an anticancer agent. caldic.com Research has demonstrated that plaunotol significantly inhibits the growth of gastric cancer cells and human colon cancer cells (DLD1). caldic.comnih.gov The mechanism behind this inhibition is largely attributed to the induction of apoptosis, or programmed cell death. caldic.comnih.gov

Studies have identified the activation of caspases, a family of protease enzymes crucial for apoptosis, as a key event in plaunotol-induced cell death. Specifically, caspase-3, -8, and -9 have been found to be activated in gastric and colon cancer cells treated with plaunotol. caldic.comnih.govresearchgate.net The activation of both caspase-8 and caspase-9 suggests that plaunotol triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. caldic.comresearchgate.net Furthermore, plaunotol has been observed to increase the expression of the pro-apoptotic protein Bax, while not significantly affecting the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov

The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for plaunotol in several cancer cell lines.

Cell LineIC50 of Plaunotol (µM)
HeLa (Cervical Cancer)65.47 ± 6.39
HT-29 (Colon Cancer)72.92 ± 5.73
KB (Oral Cancer)80.90 ± 3.48
MCF-7 (Breast Cancer)62.25 ± 9.15
Data sourced from a study on the anti-proliferative activity of plaunotol. thaiscience.info

In DLD1 human colon cancer cells, plaunotol at a concentration of 40 μM resulted in less than 20% of cells remaining alive after 48 hours of treatment. caldic.com

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cancerresearchuk.orgnih.gov Plaunotol exhibits anti-angiogenic properties by targeting endothelial cells, which form the lining of blood vessels. nih.gov

One of the key mechanisms of plaunotol's anti-angiogenic effect is the inhibition of integrin αvβ3. nih.gov Integrins are receptors on the cell surface that mediate cell adhesion to the extracellular matrix. By functionally inhibiting integrin αvβ3, plaunotol reduces the ability of human umbilical vein endothelial cells (HUVECs) to adhere and spread on gelatin and vitronectin. nih.gov This inhibition of cell adhesion subsequently hinders the formation of tube-like structures, a crucial step in angiogenesis. nih.gov

Gastro-protective and Anti-ulcer Mechanisms

Plaunotol is clinically used as an anti-ulcer agent, and its protective effects on the gastric mucosa are well-documented. caldic.com These effects are mediated by several mechanisms that enhance the stomach's natural defense systems. oup.com

Modulation of Prostaglandin (B15479496) Synthesis (e.g., PGE2, PGI2)

Prostaglandins (B1171923), particularly prostaglandin E2 (PGE2) and prostacyclin (PGI2), are crucial for maintaining the integrity of the gastric mucosa. researchgate.netwikipedia.org They are involved in vasodilation, which helps maintain blood flow, and they stimulate the secretion of mucus and bicarbonate. researchgate.netwikipedia.org Plaunotol has been shown to increase the content of PGE2 in the gastric tissue. caldic.comebi.ac.uk This increase in prostaglandin levels is a key component of its gastro-protective action. caldic.com By enhancing the synthesis of these protective prostaglandins, plaunotol strengthens the mucosal defense against damaging factors like acid and pepsin. researchgate.net However, some studies suggest that plaunotol's protective effects may also occur through mechanisms independent of prostaglandin synthesis. nih.gov

Enhancement of Gastric Mucosal Defense Factors

The stomach lining is protected by a multi-layered defense system. nih.govresearchgate.net Plaunotol enhances several of these protective factors. oup.com

Adequate gastric mucosal blood flow is essential for delivering oxygen and nutrients and removing harmful substances. researchgate.net Plaunotol has been shown to enhance gastric mucosal blood flow. oup.com This effect helps to maintain the health and integrity of the stomach lining.

Mucus forms a protective gel layer that acts as a physical barrier against luminal acid and pepsin. jst.go.jp Plaunotol increases the secretion of gastric mucus, further bolstering this protective barrier. oup.comnih.gov Studies have shown that plaunotol can attenuate the decrease in adherent mucus content caused by certain ulcer-inducing agents. nih.gov This enhancement of mucus secretion is a significant contributor to its anti-ulcer properties.

Bicarbonate Secretion Modulation

Plaunotol has been shown to modulate bicarbonate secretion, a critical component of mucosal defense. patsnap.com Studies in human volunteers have demonstrated that intrajejunal administration of plaunotol leads to significant, dose-dependent increases in pancreatic bicarbonate secretion. ebi.ac.uknih.gov This effect is strongly correlated with a simultaneous rise in plasma concentrations of the hormone secretin. ebi.ac.uknih.gov

The mechanism appears to be the release of endogenous secretin stimulated by plaunotol. ebi.ac.uknih.gov The increased plasma secretin then acts on the pancreatic ducts to stimulate the secretion of bicarbonate-rich fluid. nih.govscite.ai This suggests that plaunotol's influence on bicarbonate secretion is indirect, mediated by the hormonal action of secretin. nih.gov While the precise mechanism for how plaunotol triggers secretin release is not yet fully understood, it is a key part of its gastroprotective action. scite.ai

| Effect of Plaunotol on Pancreatic Secretion | | :--- | :--- | | Parameter Measured | Observation | | Plasma Secretin Concentration | Significant, dose-dependent increase. ebi.ac.uknih.gov | | Pancreatic Bicarbonate Secretion | Significant, dose-dependent increase. ebi.ac.uknih.gov | | Correlation | Bicarbonate output correlates strongly with plasma secretin levels. ebi.ac.uknih.gov | | Proposed Mechanism | Plaunotol stimulates endogenous secretin release, which in turn increases pancreatic bicarbonate secretion. nih.govscite.ai |

Reduction of Superoxide (B77818) Radicals

Plaunotol exhibits a significant capacity to reduce superoxide radicals, which are implicated in tissue damage during inflammation and ischemia-reperfusion events. nih.govoup.com In-vitro experiments have shown that plaunotol can decrease superoxide radicals generated by leukocytes. ebi.ac.uknih.govoup.com This action is specific, as it does not inhibit superoxide production by the xanthine (B1682287) oxidase system. nih.govoup.com

The inhibition of superoxide production from leukocytes is considered a vital part of plaunotol's protective effects against gastric mucosal injury caused by ischemia-reperfusion. ebi.ac.uknih.gov By suppressing these reactive oxygen species, plaunotol helps mitigate the oxidative stress that contributes to the progression of tissue damage. ebi.ac.ukscite.ai

| Plaunotol's Effect on Superoxide Radicals | | :--- | :--- | | Source of Superoxide Radicals | Effect of Plaunotol | | Leukocytes | Reduced generation of superoxide radicals. ebi.ac.uknih.govoup.com | | Xanthine Oxidase System | No inhibition of superoxide radical generation. nih.govoup.com | | Implication | This activity contributes to protection against ischemia-reperfusion injury. ebi.ac.uknih.gov |

Other Investigated Preclinical Activities and their Mechanisms

Beyond its specific effects on bicarbonate and superoxide radicals, plaunotol has demonstrated a range of other preclinical activities.

Anti-inflammatory Mechanisms

Plaunotol possesses notable anti-inflammatory properties. patsnap.com Its mechanisms involve the modulation of key enzymes and signaling molecules in the inflammatory cascade. In studies using lipopolysaccharide (LPS)-induced RAW264.7 cells, plaunotol exhibited inhibitory activity on nitric oxide (NO) production, with an IC50 value of 3.41 μM. nih.govresearchgate.netspringermedizin.de

The anti-inflammatory action is further explained by its effects on gene expression. Plaunotol has been found to:

Suppress the expression of the inducible nitric oxide synthase (iNOS) gene. nih.govresearchgate.netspringermedizin.de

Stimulate the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) genes. nih.govresearchgate.netspringermedizin.de

The stimulation of COX enzymes leads to an increase in the production of prostaglandins, such as Prostaglandin E2, which can have protective effects on the gastric mucosa. nih.govoup.com This dual action of inhibiting pro-inflammatory mediators like NO while promoting the synthesis of protective prostaglandins underscores its complex anti-inflammatory profile. nih.govnih.govresearchgate.net

| Anti-inflammatory Mechanisms of Plaunotol | | :--- | :--- | | Target | Effect | | Nitric Oxide (NO) Production | Inhibition (IC50 = 3.41 μM). nih.govresearchgate.netspringermedizin.de | | iNOS Gene Expression | Suppression. nih.govresearchgate.netspringermedizin.de | | COX-1 Gene Expression | Stimulation. nih.govresearchgate.netspringermedizin.de | | COX-2 Gene Expression | Stimulation. nih.govresearchgate.netspringermedizin.de | | Prostaglandin E2 Production | Increased in gastric tissue. nih.govoup.com |

Wound Healing Promotion and Cellular Mechanisms

Plaunotol has been shown to promote wound healing in preclinical models. researchgate.net The process of wound healing is complex, involving phases of inflammation, proliferation, and remodeling, which are orchestrated by various cell types including fibroblasts and keratinocytes. mdpi.comnih.govresearchgate.net

In vitro studies have demonstrated that plaunotol can induce the proliferation of oral cells and promote wound healing. researchgate.net The proliferative phase of healing is characterized by the activation and migration of fibroblasts and keratinocytes to close the wound. nih.govresearchgate.net Fibroblasts are crucial for depositing a new extracellular matrix, primarily composed of collagen, which forms granulation tissue and provides a scaffold for cell migration. nih.gov Plaunotol's ability to enhance the proliferation of these key cells suggests it may accelerate the formation of granulation tissue and re-epithelialization, thereby speeding up the repair process. researchgate.net

Antioxidant Properties and Related Mechanisms

Plaunotol is recognized for its antioxidant properties, which are crucial for protecting cells from damage caused by reactive oxygen species (ROS). tandfonline.com Antioxidants can act through various mechanisms, including scavenging free radicals and inhibiting lipid peroxidation. scielo.br

Plaunotol has been identified as an effective scavenger of hydroxyl and superoxide radicals. tandfonline.com This direct radical-scavenging activity helps to mitigate oxidative stress and protect cellular components like cell membranes and DNA from damage. tandfonline.com The antioxidant mechanism can involve the donation of a hydrogen atom from the antioxidant molecule to a free radical, neutralizing its reactivity. frontiersin.org By reducing the burden of oxidative stress, plaunotol contributes to the protection of tissues, particularly in the context of inflammation and injury. tandfonline.comscielo.br

Cytoprotective Effects beyond Gastroprotection

The cytoprotective effects of plaunotol extend beyond its well-known gastroprotective actions. patsnap.comebi.ac.ukoup.com Cytoprotection refers to the ability to protect cells from damage irrespective of acid neutralization. While many agents are termed "cytoprotective" in the context of preventing gastric lesions, plaunotol's mechanisms suggest a broader cellular protective role. nih.gov

Its cytoprotective activities are multifaceted and stem from the mechanisms previously discussed:

Stimulation of Protective Factors: By increasing the production of prostaglandins and mucus, plaunotol strengthens the cellular barrier against noxious agents. patsnap.comnih.gov

Anti-inflammatory Action: By controlling inflammation, it reduces the collateral damage to tissues caused by the inflammatory response. patsnap.com

Antioxidant Effects: By scavenging free radicals and reducing superoxide production, it directly protects cells from oxidative damage. ebi.ac.uknih.govtandfonline.com

Molecular and Cellular Investigations of Plaunotol and Derivatives Including M 5

Interaction with Cellular Membranes and Permeability Changes

Research has demonstrated that plaunotol (B1678519) and its derivatives, including M-5, exert their effects in part by interacting with cellular membranes, leading to changes in permeability. This interaction is closely linked to the hydrophobicity of the compounds. oup.comnih.gov

Studies on Helicobacter pylori have shown that plaunotol's bactericidal activity is associated with its ability to disrupt the bacterial cell membrane. oup.comebi.ac.uk The order of hydrophobicity for plaunotol and its derivatives has been determined as plaunotol > M-6 > M-5 > M-4. oup.comnih.gov This property correlates with their bactericidal efficacy, with the most hydrophobic compound, plaunotol, exhibiting the strongest activity. oup.comnih.gov Plaunotol was found to be eightfold more potent in its bactericidal action against H. pylori than M-6 and M-5, while the least hydrophobic derivative, M-4, showed no such activity. oup.comnih.gov

The mechanism of action involves the incorporation of these compounds into the cell membrane, which leads to an increase in membrane fluidity and permeability. ebi.ac.ukoup.com This was confirmed by experiments showing that plaunotol induces the leakage of cellular components from H. pylori and that its bactericidal effect can be neutralized by liposomal membranes. oup.comebi.ac.uk The interaction with liposomal membranes, prepared from lipids found in the H. pylori membrane, mirrored the bactericidal activity, with plaunotol being more effective than M-6 and M-5. oup.comnih.gov Electron spin resonance studies further confirmed that plaunotol increases the fluidity of both the upper and deeper portions of the H. pylori cell membrane. oup.com This disruption of membrane integrity is considered a primary mechanism of its bactericidal effect. oup.com

The interaction is not limited to bacterial cells. Studies on human oral cells have also been conducted to understand the effects of plaunotol. researchgate.net

Enzyme Interactions Beyond Biosynthesis (e.g., COX-2 induction)

While much of the focus has been on its membrane-disrupting properties, plaunotol also interacts with enzymatic pathways. Cyclooxygenase-2 (COX-2) is an inducible enzyme often associated with inflammation. nih.govcsic.es In some contexts, COX-2 induction can be part of a pro-inflammatory response, leading to the production of prostaglandins (B1171923). csic.eshospitalpharmacyeurope.com However, there is also evidence suggesting that COX-2 can have anti-inflammatory properties, contributing to the resolution of inflammation. nih.gov

Plaunotol has been reported to stimulate the production of prostaglandins, which may be linked to its protective effects on gastric mucosa. caldic.com The induction of COX-2 is a key step in the synthesis of these prostaglandins. csic.eshospitalpharmacyeurope.com

Modulation of Signaling Pathways (e.g., NF-κB, CRE)

Plaunotol has been shown to modulate key intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and cAMP response element (CRE) pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of genes for pro-inflammatory cytokines and enzymes like COX-2. Some natural products are known to suppress the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects. nih.gov N-Acetylcysteine, for example, is known to inhibit NF-κB actions. tandfonline.com

The CREB (cAMP response element-binding protein) signaling pathway is involved in a wide range of cellular processes, including cell proliferation and apoptosis. bpsbioscience.comnih.gov This pathway can be activated by various extracellular and intracellular signals, including cAMP and calcium. bpsbioscience.comnih.gov Dysregulation of the CREB pathway has been implicated in cancer. bpsbioscience.com Plaunotol has been found to induce apoptosis in cancer cells through mechanisms that involve the activation of caspase pathways. caldic.commedchemexpress.comthaiscience.info This suggests a potential interaction with signaling cascades that regulate cell survival and death, such as the CREB pathway. The Cre recombinase system is a tool used in molecular biology to study gene function and can be used to investigate signaling pathways. nih.govresearchgate.netplos.org

Comparative Molecular Pharmacology of Plaunotol and its Derivatives

Comparative studies of plaunotol and its derivatives, M-4, M-5, and M-6, have been instrumental in understanding their structure-activity relationships. The primary determinant of their bactericidal activity against H. pylori is their hydrophobicity. oup.comnih.gov

As detailed in section 5.1, the bactericidal potency and the ability to disrupt liposomal membranes decrease in the order of their hydrophobicity: plaunotol > M-6 > M-5 > M-4. oup.comnih.gov Plaunotol and M-6 and M-5 showed significantly more activity than M-4, which was inactive. oup.comnih.gov This highlights the importance of the lipophilic nature of these molecules for their interaction with and disruption of the bacterial cell membrane. oup.comebi.ac.uk

Table of Bactericidal Activity and Hydrophobicity of Plaunotol and its Derivatives

Compound Relative Bactericidal Activity against H. pylori Relative Hydrophobicity (log P)
Plaunotol Strongest (8-fold > M-5, M-6) Highest
M-6 Weaker than Plaunotol Lower than Plaunotol
M-5 Weaker than Plaunotol Lower than M-6

This table is based on findings from Koga et al. (1996). oup.comnih.gov

These comparative pharmacological investigations underscore that while plaunotol is the most active compound in this series, its derivatives like M-5 still retain a degree of the biological activity related to membrane interaction. oup.comnih.gov

Advanced Research Methodologies and Analytical Techniques in Plaunotol Research

In Vitro Cell-Based Assays

A variety of in vitro cell-based assays have been instrumental in elucidating the cellular responses to Plaunotol (B1678519), particularly concerning cell health, programmed cell death, and genetic regulation. These assays offer controlled environments to study specific cellular processes.

Cell Proliferation and Viability Assays (e.g., MTT, MTS assay, Haemocytometer counting)

The effects of Plaunotol on cell proliferation and viability have been extensively studied using colorimetric assays like the MTT and MTS assays, as well as direct cell counting methods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used technique where the yellow tetrazolium salt is reduced by the mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. atcc.orgsigmaaldrich.com The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells. atcc.orgsigmaaldrich.com Similarly, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay functions on a similar principle but produces a water-soluble formazan, simplifying the procedure. biocompare.com

In a study investigating the anticancer potential of Plaunotol, the MTS assay was used to measure the proliferation of the human colon cancer cell line DLD1. caldic.com The results demonstrated that Plaunotol significantly inhibited the proliferative activity of these cells. caldic.com Another study utilized the MTT assay to assess the cytotoxic effect of Plaunotol on human gingival fibroblasts (HGFs) and human oral keratinocytes (HOKs). researchgate.net This research also employed haemocytometer counting, a direct cell counting method, to investigate the proliferative effects of Plaunotol at non-toxic concentrations. researchgate.net The findings indicated that while higher concentrations of Plaunotol were toxic, a lower concentration (0.1 μg/ml) actually promoted the proliferation of HGFs. researchgate.net

Table 1: Summary of Cell Proliferation and Viability Assay Findings for Plaunotol

Cell LineAssay UsedKey Finding
DLD1 (Human colon cancer)MTS assayPlaunotol significantly inhibited cell proliferation. caldic.com
HGFs (Human gingival fibroblasts)MTT assay, Haemocytometer countingHigh concentrations (10 μg/ml) were toxic, while a low concentration (0.1 μg/ml) promoted proliferation. researchgate.net
HOKs (Human oral keratinocytes)MTT assayA concentration of 1 μg/ml induced toxicity. researchgate.net

Apoptosis Detection Methods (e.g., Annexin V/Propidium (B1200493) Iodide Staining, TUNEL assay, PARP cleavage)

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Several methods are employed to detect and quantify apoptosis. Annexin V/Propidium Iodide (PI) staining is a popular flow cytometry-based method that distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells. sigmaaldrich.complos.org Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. sigmaaldrich.complos.org

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is another common method that detects DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com This technique enzymatically labels the free 3'-OH termini of DNA breaks with modified nucleotides, which can then be visualized. sigmaaldrich.com Furthermore, the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, particularly caspase-3, is a critical event in the apoptotic cascade and can be detected by Western blotting. caldic.com

Research on Plaunotol's effects on colon cancer cells utilized these techniques to confirm the induction of apoptosis. caldic.com Annexin V and PI double-staining, as well as the TUNEL assay, demonstrated that Plaunotol induces apoptosis in DLD1 cells. caldic.com Moreover, Western blot analysis revealed that Plaunotol treatment led to the cleavage of PARP, indicating the activation of caspase-3 and the execution phase of apoptosis. caldic.com

Table 2: Apoptosis Detection Methods Used in Plaunotol Research

MethodPrincipleApplication in Plaunotol Research
Annexin V/Propidium Iodide StainingDetects translocation of phosphatidylserine (early apoptosis) and membrane permeability (late apoptosis/necrosis). sigmaaldrich.complos.orgConfirmed Plaunotol-induced apoptosis in DLD1 colon cancer cells. caldic.com
TUNEL AssayLabels DNA strand breaks, a characteristic of late-stage apoptosis. sigmaaldrich.comCorroborated the findings of Annexin V staining, showing DNA fragmentation in Plaunotol-treated DLD1 cells. caldic.com
PARP CleavageDetects the cleavage of PARP by activated caspases, a key event in apoptosis. caldic.comDemonstrated the activation of the caspase cascade in response to Plaunotol in DLD1 cells. caldic.com

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. thermofisher.com By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of each cell can be measured. nih.gov This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes). nih.govnih.gov

In the context of Plaunotol research, cell cycle analysis by flow cytometry was employed to investigate the mechanisms underlying its antiproliferative effects on colon cancer cells. caldic.com The study analyzed the cell cycle distribution of DLD1 cells after treatment with Plaunotol. This analysis, in conjunction with apoptosis detection methods, helped to build a comprehensive picture of how Plaunotol affects cancer cell fate.

Gene Expression Profiling (e.g., RT-qPCR for apoptotic genes)

To understand the molecular pathways affected by Plaunotol, researchers have utilized gene expression profiling techniques. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of particular genes. nih.gov This technique involves converting RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument. dovepress.com

In the study of Plaunotol's pro-apoptotic effects on colon cancer cells, the activation of specific caspases was investigated. caldic.com While the study used flow cytometry and Western blotting to analyze caspase activation at the protein level, RT-qPCR could be employed to study the transcriptional regulation of apoptotic genes, such as the genes encoding for caspases and members of the Bcl-2 family, providing a more in-depth understanding of the molecular mechanisms initiated by Plaunotol.

In Vivo Preclinical Models for Mechanistic Studies

To complement in vitro findings and to understand the effects of Plaunotol in a more complex biological system, researchers have turned to in vivo preclinical models. These models are essential for studying the pathophysiology of diseases and the therapeutic effects of compounds in a living organism.

Animal Models for Disease Pathophysiology (e.g., H. pylori infection models, gastritis models)

Animal models that mimic human diseases are crucial for preclinical research. In the investigation of Plaunotol's anti-ulcer and antibacterial properties, rodent models of Helicobacter pylori infection and gastritis have been particularly important. The nude mouse model has been utilized to examine the in vivo activity of Plaunotol against H. pylori. oup.comresearchgate.net These mice are immunocompromised, which allows for sustained infection with the bacterium. Studies have shown that Plaunotol can significantly reduce the number of H. pylori in the stomachs of these mice. oup.comebi.ac.uk

Another model, the C57BL/6 mouse gastritis model infected with H. pylori SS1, has also been used to evaluate the efficacy of Plaunotol, particularly in combination with other antimicrobial agents. oup.comresearchgate.net These studies have demonstrated that Plaunotol can act synergistically with antibiotics like clarithromycin (B1669154) and amoxicillin (B794) to enhance their antibacterial effects against H. pylori. oup.comresearchgate.net

Table 3: In Vivo Preclinical Models in Plaunotol Research

Animal ModelDisease/ConditionKey Finding
Nude MouseH. pylori infection and gastritisPlaunotol significantly decreased the number of H. pylori in the stomach. oup.comresearchgate.netebi.ac.uk It also enhanced the antibacterial activity of amoxicillin and clarithromycin. oup.com
C57BL/6 MouseH. pylori infection and gastritisPlaunotol exhibited synergistic effects when combined with clarithromycin and additive effects with amoxicillin against H. pylori. oup.comresearchgate.net

Imaging Techniques for Mechanistic Insights

Advanced imaging techniques, such as scanning electron microscopy (SEM), provide detailed insights into the ultrastructural changes induced by Plaunotol, especially on bacterial cells. frontiersin.orgresearchgate.netmdpi.comnih.gov

Scanning Electron Microscopy (SEM) Findings:

Observations using SEM have revealed that Plaunotol can cause significant morphological changes to Helicobacter pylori. ebi.ac.uk Treatment with Plaunotol leads to autolysis, where the bacterial cells become deformed and their surfaces appear wrinkled, ultimately resulting in cell lysis. ebi.ac.ukfrontiersin.org This provides direct visual evidence of the compound's bactericidal mechanism, which involves the disruption of the bacterial cell membrane. ebi.ac.uk

Biochemical and Biophysical Techniques

A variety of biochemical and biophysical methods are utilized to probe the molecular interactions of Plaunotol and its effects on biological systems. These techniques are essential for understanding its mechanism of action at a molecular level. oup.com

Enzyme Activity Assays

Enzyme assays are fundamental in studying the biosynthesis of Plaunotol and its influence on various enzymatic processes. tudelft.nlnih.govnih.gov

GGOH-18-hydroxylase Activity: The final step in Plaunotol biosynthesis is catalyzed by geranylgeraniol-18-hydroxylase (GGOH-18-hydroxylase), which hydroxylates geranylgeraniol (B1671449) (GGOH) to form Plaunotol. researchgate.netajol.infoakjournals.com The activity of this enzyme, a member of the cytochrome P450 monooxygenases, is typically measured by quantifying the amount of Plaunotol produced from its substrate, GGOH. researchgate.netajol.info This assay often involves incubation of the enzyme with GGOH and cofactors like NADPH, followed by extraction and quantification of Plaunotol using techniques such as thin-layer chromatography (TLC) coupled with densitometry. researchgate.netakjournals.com Kinetic studies have determined the apparent Km values for GGOH and NADPH to be 0.8 µM and 53 µM, respectively, indicating a high affinity of the enzyme for its substrates. ajol.info

Phosphatase Activity: The biosynthesis of Plaunotol also involves the dephosphorylation of geranylgeranyl diphosphate (B83284) (GGPP) to GGOH, a reaction catalyzed by a phosphatase enzyme. psu.ac.thresearchgate.net The activity of this membrane-bound enzyme is assayed by measuring the formation of GGOH from GGPP. researchgate.net

Membrane Fluidity Measurement

The effect of Plaunotol on the physical properties of cell membranes is a key aspect of its mechanism of action. Electron Spin Resonance (ESR) spectroscopy is a powerful technique used to measure changes in membrane fluidity. ubbcluj.ropolytechnique.eduptb.dewikipedia.org

Electron Spin Resonance (ESR): This technique utilizes spin labels, such as 5-doxyl-stearic acid and 16-doxyl-stearic acid methyl ester, which are incorporated into the bacterial cell membrane. oup.comnih.gov These labels have a nitroxide group at different positions, allowing for the probing of fluidity in both the upper and deeper portions of the membrane. oup.comnih.gov Studies on H. pylori have shown that Plaunotol significantly increases the fluidity of the cell membrane in a concentration-dependent manner. oup.com This increase in fluidity is believed to be a primary effect of Plaunotol, leading to altered membrane permeability and subsequent cell death. oup.com

Permeability Assays

To further investigate the membrane-disrupting properties of Plaunotol, various permeability assays are employed. These assays directly measure the ability of the compound to cause leakage of substances across a membrane barrier.

Glucose Release from Liposomes: Liposomes, artificial vesicles made of phospholipids (B1166683) similar to those found in bacterial membranes (e.g., phosphatidylethanolamine (B1630911) and cardiolipin), are loaded with glucose. oup.comnih.govuu.nl The release of glucose into the surrounding medium upon the addition of Plaunotol or its derivatives is then measured spectrophotometrically. oup.com Research has demonstrated that Plaunotol and its derivative M-5 can induce glucose release from these liposomes. oup.com For instance, a concentration of 496 µM of M-5 caused approximately 20% glucose release, which increased to over 50% when the concentration was doubled. oup.com This effect is related to the compound's hydrophobicity and its ability to disrupt the lipid bilayer. oup.comnih.gov

Leakage of Absorbing Materials: The integrity of the bacterial cell membrane can also be assessed by measuring the leakage of intracellular components that absorb light at a specific wavelength, such as 260 nm (characteristic of nucleic acids). ebi.ac.ukoup.comresearchgate.netresearchgate.net An increase in the absorbance of the extracellular medium at 260 nm after treating bacteria with Plaunotol indicates that the membrane has become permeable, allowing these materials to leak out. ebi.ac.ukoup.com This method provides further evidence for the membrane-disrupting action of Plaunotol. ebi.ac.ukoup.comresearchgate.net

Chromatographic and Spectroscopic Methods for Metabolite Analysis

Chromatographic and spectroscopic techniques are indispensable for the analysis of Plaunotol and its metabolites, both in biological extracts and in the context of biosynthetic studies. oup.compsu.ac.thresearchgate.net

Thin-Layer Chromatography (TLC): TLC, often coupled with densitometry, is a rapid and sensitive method for the separation and quantification of Plaunotol. akjournals.compsu.ac.thresearchgate.net It has been extensively used in enzyme assays for GGOH-18-hydroxylase to separate the product, Plaunotol, from the substrate and other components of the reaction mixture. researchgate.netakjournals.com Different solvent systems, such as chloroform-n-propanol and ethyl acetate (B1210297), have been optimized to improve the separation and accuracy of the assay. researchgate.netakjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of Plaunotol and its related compounds. researchgate.net This technique provides detailed structural information based on the mass spectrum of the analyzed compounds, confirming the identity of the enzymatic product in biosynthetic studies as Plaunotol.

UV Spectroscopy: UV spectroscopy is utilized in permeability assays to detect the leakage of UV-absorbing materials from cells. oup.com It is also used in conjunction with TLC, where the UV absorption spectra of separated compounds can be compared to that of a standard to confirm their identity. researchgate.netresearchgate.net

Interactive Data Table: Properties of Plaunotol and its Derivatives

Compound Log P MIC against H. pylori (µM)
Plaunotol 4.7 20.4
M-4 0.03 >571
M-5 3.4 155
M-6 3.6 78.0

Interactive Data Table: Glucose Release from Liposomes Induced by Plaunotol Derivatives

Compound Concentration (µM) Glucose Release (%)
M-5 496 ~20
M-5 992 >50
M-6 499 ~20
M-6 998 >70

TLC-Densitometric Analytical Technique

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simple, rapid, and accurate method for the quantification of Plaunotol. This technique is particularly useful for screening a large number of plant samples to identify those with high Plaunotol content. The method allows for the determination of the active constituent in unpurified plant extracts, streamlining the analysis process. acs.orgthieme-connect.com

The process typically involves spotting an ethanolic extract of plant material, such as the leaves of Croton sublyratus or Croton stellatopilosus, onto a silica (B1680970) gel TLC plate. thieme-connect.comnih.gov The plate is then developed using a specific solvent system to separate the chemical constituents. After development, the plate is scanned with a densitometer at a specific wavelength to quantify the amount of Plaunotol present.

Research has demonstrated the effectiveness of this technique. A study developed a TLC-densitometric method using a solvent system of chloroform (B151607) and n-propanol (96:4) for the separation. thieme-connect.comthieme-connect.com Densitometric scanning was performed at a wavelength of 220 nm. thieme-connect.comnih.govthieme-connect.com This method proved to have high accuracy and precision when compared to Gas Chromatography (GC) methods and could detect Plaunotol quantities as low as 0.12 micrograms. thieme-connect.comnih.gov In another application, TLC-densitometry was used to determine the localization of Plaunotol within the leaves of C. stellatopilosus. The analysis showed that approximately 95% of the Plaunotol is found in the palisade mesophyll cells, with only 5% in the spongy mesophyll cells.

Further methodological improvements have been explored, such as using ethyl acetate as the mobile phase. This modification was found to enhance the resolution and signal of the enzymatic product of geranylgeraniol-18-hydroxylase, the enzyme involved in the final step of Plaunotol biosynthesis.

Table 1: Parameters for TLC-Densitometric Analysis of Plaunotol

ParameterVongchareonsathit & De-Eknamkul (1998)Aung et al. (2021)
Stationary Phase Silica GelSilica Gel
Mobile Phase Chloroform : n-propanol (96:4)Not Specified
Detection Wavelength 220 nmNot Specified
Reported Rf Value 0.28Not Specified
Detection Limit 0.12 µgNot Specified
Application Quantification in C. sublyratus leavesQuantification of Plaunolide

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com For Plaunotol analysis, reverse-phase HPLC with a C18 column is commonly employed. This method provides high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis of Plaunotol and related diterpenoids in plant extracts and formulated products. nih.govphcogres.com

A validated HPLC method for determining Plaunotol content utilizes a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water. nih.gov The gradient elution starts with a low concentration of acetonitrile, which is linearly increased over time to elute compounds with different polarities. nih.gov Detection is typically carried out using a Diode Array Detector (DAD) or a UV detector at a wavelength of 220 nm. nih.govphcogres.com

Research has established specific HPLC conditions for the simultaneous determination of Plaunotol and another related diterpene, Plaunolide. phcogres.comphcogres.com One validated method uses a gradient system with acetonitrile and water, achieving retention times of 22 minutes for Plaunolide and 28 minutes for Plaunotol under specific conditions. phcogres.com Another set of conditions successfully eluted Plaunotol at 6.4 minutes. phcogres.com The validation of these methods according to ICH guidelines confirms their linearity, precision, and accuracy for quantifying these diterpenes. phcogres.com

Table 2: HPLC Methods for Plaunotol Analysis

ParameterAung et al. (2022)Aung et al. (2021) - Condition AAung et al. (2021) - Condition B
Instrument Shimadzu Prominence i 2030CAgilent 1100 / Shimadzu Prominence iAgilent 1100 / Shimadzu Prominence i
Column VertiSep™ UPS C18 (4.6 × 250 mm, 5 µm)VertiSep™ UPS C18 (4.6 × 250 mm, 5 µm)VertiSep™ UPS C18 (4.6 × 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient)Isocratic/Gradient (Not specified)Methanol and Water (Gradient)
Flow Rate Not Specified1 mL/min1 mL/min
Detection Diode Array Detector (220 nm)Photodiode Array Detector (220 nm)Photodiode Array Detector (220 nm)
Injection Volume 20 µL20 µL20 µL
Retention Time Not Specified6.4 min (Plaunotol)22 min (Plaunolide), 28 min (Plaunotol)
Linear Range Not Specified7.8–125 µg/mL (Plaunotol)Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. chula.ac.th This technique is highly effective for the analysis of volatile and semi-volatile compounds like diterpenes. mdpi.com In Plaunotol research, GC-MS is used to confirm the identity of the compound in extracts by determining its molecular weight and analyzing its fragmentation pattern. thaiscience.info

For the analysis of Plaunotol and other related compounds in Croton species, a GC system equipped with a capillary column (such as one coated with 5% phenyl polysiloxane) is used. thaiscience.info The oven temperature is programmed to increase gradually to allow for the separation of compounds based on their boiling points and interaction with the stationary phase. redalyc.org The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

A study establishing a GC-Flame Ionization Detector (GC-FID) method for the simultaneous determination of diterpenes and phytosterols (B1254722) used GC-MS to confirm the identity of the analytes. thaiscience.info The molecular weight of Plaunotol was determined to be 306, which matches its chemical formula (C₂₀H₃₄O₂). thaiscience.infoebi.ac.uk The mass fragmentation pattern obtained was also consistent with the structure of the authentic compound. thaiscience.info GC-MS has also been widely applied to analyze the complex chemical composition of essential oils and extracts from various Croton species, successfully identifying numerous terpenoids, including diterpenoids, sesquiterpenes, and monoterpenes. redalyc.orgscielo.brresearchgate.net

Table 3: GC-MS and GC-FID Parameters for Diterpene Analysis in Croton Species

ParameterKongduang et al. (2012) - GC-FID/MS
Instrument Hewlett Packard HP6890 GC-HP5972 MSD
Column HP1 methylsiloxane capillary column
Carrier Gas Helium
Ionization Electron Impact (70 eV)
Application Simultaneous determination of diterpenes (including Plaunotol) and phytosterols in C. stellatopilosus
Key Finding Confirmed molecular weight of Plaunotol (306) and its mass fragmentation pattern.
Linear Range (Plaunotol) 5.0-620 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL
Limit of Detection (LOD) 2.5 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Plaunotol M-5, and how are yield and purity optimized under standard laboratory conditions?

  • Methodological Answer: Researchers should employ controlled reaction conditions (e.g., temperature, solvent systems, catalysts) and validate outcomes using HPLC for purity assessment and NMR for structural confirmation. Yield optimization requires iterative testing of stoichiometric ratios and reaction durations, adhering to reproducibility standards outlined in experimental protocols . Comparative studies between pathways (e.g., enzymatic vs. chemical synthesis) should include statistical analysis of variance (ANOVA) to identify significant differences in efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties, and what validation criteria ensure data accuracy?

  • Methodological Answer: Key techniques include mass spectrometry (MS) for molecular weight determination, differential scanning calorimetry (DSC) for thermal stability, and logP measurements via shake-flask methods for partition coefficient analysis. Validation requires adherence to ICH guidelines, including linearity (R² ≥ 0.98), precision (RSD < 2%), and recovery rates (95–105%) . Researchers must report instrument calibration details and replicate experiments to confirm reproducibility .

Q. What preclinical models are commonly used to assess this compound’s pharmacokinetics, and how should confounding variables be controlled?

  • Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are standard for bioavailability studies. Control groups should receive vehicle-only treatments to isolate compound-specific effects. Blood sampling schedules must align with compound half-life, and LC-MS/MS should quantify plasma concentrations. Researchers must document ethical approvals, animal husbandry conditions, and randomization protocols to minimize bias .

Advanced Research Questions

Q. How can contradictory results in this compound’s efficacy across different in vivo disease models be systematically evaluated?

  • Methodological Answer: Apply meta-analytical frameworks to aggregate data, using heterogeneity tests (e.g., I² statistic) to identify variability sources. Stratify studies by model type (e.g., acute vs. chronic inflammation), dosage regimes, and endpoint measurements. Sensitivity analyses should exclude outliers, and subgroup comparisons must adjust for multiple testing (e.g., Bonferroni correction) . Researchers should also evaluate publication bias via funnel plots .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer: Use a combination of in silico docking (e.g., AutoDock Vina for target binding affinity prediction) and in vitro assays (e.g., CRISPR-Cas9 knockouts to validate target pathways). Dose-response curves and time-course experiments should establish causality. Confocal microscopy or flow cytometry can visualize intracellular trafficking. Researchers must pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Q. How can researchers resolve discrepancies between this compound’s in vitro potency and in vivo therapeutic outcomes?

  • Methodological Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolite activity. Compare in vitro IC₅₀ values with in vivo plasma concentrations to assess translational relevance. Evaluate off-target effects via transcriptomic profiling (e.g., RNA-seq) and validate using orthogonal assays (e.g., Western blot) .

Methodological Frameworks for Data Analysis

  • PICOT Framework : Use Population (e.g., cell lines/animal models), Intervention (dose/concentration), Comparison (control/vehicle), Outcome (e.g., gene expression reduction), and Timeframe (exposure duration) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, ethical considerations include minimizing animal use via 3R principles (Replacement, Reduction, Refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.